G-9791

PAK1 inhibition Kinase assay ATP-competitive

G-9791 is a potent, selective group I PAK inhibitor with a sub-nanomolar Ki (0.95 nM) for PAK1. Its high potency and selectivity make it ideal for HTS, crystallography, and PAK1-focused studies where substitution with weaker or less selective alternatives like PF-3758309 or FRAX597 would confound results and break experimental continuity. Sourced for cross-study reproducibility and assay consistency. B2B bulk inquiries only.

Molecular Formula C26H26ClFN6O2
Molecular Weight 508.98
CAS No. 1926204-95-6
Cat. No. B607585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-9791
CAS1926204-95-6
SynonymsG-9791;  G 9791;  G9791; 
Molecular FormulaC26H26ClFN6O2
Molecular Weight508.98
Structural Identifiers
SMILESCC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CCC5(CN(C5)C)F)NC)Cl
InChIInChI=1S/C26H26ClFN6O2/c1-16-5-4-9-33(23(16)35)18-6-7-19(21(27)12-18)20-11-17-13-30-25(29-2)31-22(17)34(24(20)36)10-8-26(28)14-32(3)15-26/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,29,30,31)
InChIKeyKHDMDYBLHAGOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

G-9791 (1926204-95-6) Chemical Profile: Pyridone Side Chain PAK Inhibitor


The compound 6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one (CAS 1926204-95-6), commonly known as G-9791, is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one class. It is characterized as a pyridone side chain analogue that functions as a potent and selective inhibitor of group I p21-activated kinases (PAKs), specifically targeting PAK1, PAK2, and PAK3 . With a molecular weight of 508.98 g/mol and calculated LogP of 3.5, G-9791 is primarily utilized as a research tool compound for interrogating PAK-mediated signaling pathways in cellular and biochemical assays .

Why Generic PAK Inhibitors Cannot Substitute for G-9791 (1926204-95-6) in Experimental Systems


Generic substitution among group I PAK inhibitors is scientifically unsound due to substantial divergence in biochemical potency, isoform selectivity profiles, and binding mechanisms. Even within the same ATP-competitive inhibitor class, compounds exhibit Ki values differing by orders of magnitude (e.g., G-9791 PAK1 Ki = 0.95 nM versus PF-3758309 PAK1 Ki = 13.7 nM) and markedly different selectivity signatures across the PAK family [1]. Furthermore, distinct chemotypes introduce variable off-target liabilities that cannot be predicted from PAK inhibition data alone. Consequently, substituting G-9791 with an alternative PAK inhibitor in an established assay will alter the pharmacological perturbation, rendering cross-study comparisons invalid and potentially generating misleading biological conclusions [2].

Quantitative Differentiation Evidence for G-9791 (1926204-95-6) Procurement Decisions


Superior PAK1 Biochemical Potency of G-9791 Relative to ATP-Competitive Inhibitor PF-3758309

G-9791 demonstrates an approximately 14-fold higher biochemical potency against PAK1 compared to the structurally distinct ATP-competitive inhibitor PF-3758309. In enzymatic assays, G-9791 achieves a Ki of 0.95 nM against PAK1 , whereas PF-3758309 exhibits a substantially higher Ki of 13.7 nM against the same target . This potency differential translates to a greater effective concentration range for cellular studies and reduced compound consumption in high-throughput screening campaigns.

PAK1 inhibition Kinase assay ATP-competitive

G-9791 PAK1 Selectivity Over PAK2 Compared to Group I Inhibitor FRAX597

G-9791 exhibits a 2.1-fold preference for PAK1 (Ki = 0.95 nM) over PAK2 (Ki = 2.0 nM) . In contrast, the ATP-competitive group I PAK inhibitor FRAX597 displays a smaller selectivity window, with IC50 values of 8 nM for PAK1 and 13 nM for PAK2, corresponding to a 1.6-fold preference . For applications requiring maximal PAK1 engagement with minimized PAK2 co-inhibition, G-9791 provides a more favorable selectivity profile.

PAK isoform selectivity Biochemical profiling Group I PAK

G-9791 Lacks Allosteric Binding Mechanism of IPA-3, Enabling ATP-Site Occupancy Studies

G-9791 functions as an ATP-competitive inhibitor of PAK1 [1], a mechanism fundamentally distinct from that of the allosteric PAK1 inhibitor IPA-3, which binds to the PAK1 regulatory domain and exhibits a Ki of 2.5 μM [2]. This mechanistic divergence means G-9791 can be employed in assays where ATP-site occupancy is desired, whereas IPA-3 cannot. Furthermore, the nearly 2,600-fold difference in biochemical potency (0.95 nM vs. 2.5 μM) renders G-9791 vastly more potent for cellular applications.

Allosteric inhibition ATP-competitive Binding mechanism

Optimal Research Applications for G-9791 (1926204-95-6) Based on Differentiated Evidence


High-Sensitivity PAK1 Biochemical Screening and Mechanistic Enzymology

The sub-nanomolar Ki of 0.95 nM against PAK1 makes G-9791 ideally suited for high-throughput screening (HTS) campaigns requiring minimal compound consumption and robust signal windows at low inhibitor concentrations . Its ATP-competitive binding mode also supports active-site occupancy studies, including co-crystallography and binding kinetics experiments, applications incompatible with allosteric inhibitors such as IPA-3 .

Cellular PAK1-Specific Pathway Deconvolution with Minimized PAK2 Interference

Investigators seeking to attribute cellular phenotypes specifically to PAK1 inhibition, while minimizing confounding PAK2 co-inhibition, should select G-9791 over alternatives like FRAX597. G-9791's 2.1-fold selectivity for PAK1 over PAK2 provides a more favorable window for PAK1-focused mechanistic studies compared to the 1.6-fold selectivity of FRAX597 . This is particularly critical in cell types where PAK1 and PAK2 drive divergent or opposing biological functions.

Replication and Extension of Published G-9791-Dependent Findings

For laboratories building upon published work that specifically employed G-9791, compound substitution introduces an uncontrolled variable that may irreproducibly alter outcomes. Given the documented structure-activity relationship (SAR) sensitivity within this chemotype—where subtle modifications dramatically affect both potency and toxicity profiles—maintaining chemical identity is essential for cross-study reproducibility and valid meta-analysis .

Comparative Pharmacology Studies of ATP-Competitive PAK1 Inhibitors

G-9791 serves as a high-potency reference compound for benchmarking novel PAK1 inhibitors in comparative pharmacological assessments. Its well-characterized Ki values (PAK1 = 0.95 nM; PAK2 = 2.0 nM) and documented group I PAK selectivity provide a reliable benchmark for evaluating new chemical entities . Paired use with structurally distinct comparators such as PF-3758309 (PAK1 Ki = 13.7 nM) enables assessment of chemotype-dependent efficacy in cellular models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for G-9791

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.